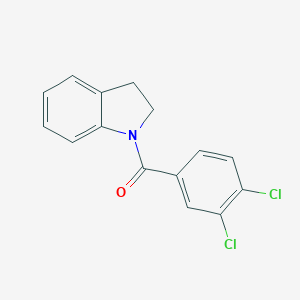
(3,4-Dichlorophenyl)(indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3,4-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It has been found to inhibit the activity of these targets, leading to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a suitable compound for various research studies. However, one of the limitations of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.
Orientations Futures
There are various future directions for the research on (3,4-Dichlorophenyl)(indolin-1-yl)methanone. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone can potentially be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Overall, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has shown great promise in scientific research and has the potential to be used in various therapeutic applications.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have antibacterial and antifungal activities and can potentially be used in the development of new antibiotics.
Propriétés
Numéro CAS |
61589-15-9 |
|---|---|
Nom du produit |
(3,4-Dichlorophenyl)(indolin-1-yl)methanone |
Formule moléculaire |
C15H11Cl2NO |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-5-11(9-13(12)17)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Clé InChI |
KWLAFLHFDMLAHB-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)




![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)